molecular formula C24H29N7O2 B11040049 6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-N-(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine

6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-N-(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B11040049
M. Wt: 447.5 g/mol
InChI Key: KYJRGMDCAKWGPR-UHFFFAOYSA-N
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Description

The compound 6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-N-(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine is a complex organic molecule featuring a triazine core, a piperazine ring, and a benzodioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-N-(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine typically involves multiple steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized from catechol and formaldehyde under acidic conditions.

    Piperazine Derivative Synthesis: The piperazine ring is often introduced via nucleophilic substitution reactions involving appropriate halogenated precursors.

    Triazine Core Construction: The triazine ring is formed through cyclization reactions involving cyanuric chloride and appropriate amines.

    Final Coupling: The benzodioxole-piperazine intermediate is coupled with the triazine core under basic conditions, often using catalysts like palladium or copper to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the triazine ring, potentially leading to the formation of dihydrotriazine derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions, often facilitated by phase-transfer catalysts.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydrotriazine derivatives.

    Substitution: Various substituted piperazine and triazine derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have focused on the anticancer properties of triazine derivatives. Research indicates that compounds similar to 6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-N-(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Case Study : A derivative of triazine was synthesized and tested against the HCT-116 colorectal cancer cell line. The results showed that it induced apoptosis and cell cycle arrest in a p53-independent manner, highlighting the potential of triazine compounds in cancer therapy .

Antimicrobial Properties

Triazine derivatives have also been explored for their antimicrobial activities. The structural features of the compound may allow it to interact with bacterial enzymes or cell membranes.

  • Case Study : A related study demonstrated that triazine-based compounds exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria . This suggests that modifications to the triazine structure can enhance its efficacy as an antimicrobial agent.

Neuropharmacological Effects

The piperazine component of the compound is known for its role in neuropharmacology. Compounds containing piperazine moieties have been investigated for their potential as anxiolytics and antidepressants.

  • Case Study : Research has shown that piperazine derivatives can modulate neurotransmitter systems, providing a basis for their use in treating anxiety and depression . The incorporation of benzodioxole may further enhance these effects due to its own neuroactive properties.

Anti-inflammatory Activity

Inflammation is a critical factor in many diseases, including cancer and neurodegenerative disorders. Compounds with triazine structures have been reported to possess anti-inflammatory properties.

  • Case Study : A study indicated that certain triazine derivatives could inhibit pro-inflammatory cytokines, suggesting their potential use in treating inflammatory conditions . This application is particularly relevant given the increasing recognition of inflammation's role in chronic diseases.

Data Table: Summary of Applications

ApplicationMechanism/EffectReferences
Anticancer ActivityInduces apoptosis; cell cycle arrest
Antimicrobial PropertiesBroad-spectrum activity against bacteria
Neuropharmacological EffectsModulates neurotransmitter systems
Anti-inflammatory ActivityInhibits pro-inflammatory cytokines

Mechanism of Action

The mechanism of action of 6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-N-(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety can interact with hydrophobic pockets, while the triazine core can form hydrogen bonds with active site residues. This dual interaction can lead to the inhibition of enzyme activity or modulation of receptor function, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-1H-indole-2,3-dione
  • 6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-7H-purine

Uniqueness

Compared to similar compounds, 6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-N-(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine is unique due to the presence of the dimethylphenyl group, which can enhance its hydrophobic interactions and potentially improve its binding affinity to biological targets. This structural feature may also influence its pharmacokinetic properties, such as solubility and metabolic stability.

Biological Activity

The compound 6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-N-(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure

The molecular formula of the compound is C25H31N5O6C_{25}H_{31}N_{5}O_{6} with a molecular weight of 501.6 g/mol. The structural complexity allows for interactions with various biological targets.

Research indicates that compounds similar to this triazine derivative often exhibit multiple mechanisms of action, including:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell signaling pathways.
  • Receptor Binding : It may interact with neurotransmitter receptors or other cellular receptors, influencing physiological responses.
  • Antioxidant Activity : Compounds with benzodioxole moieties are known for their potential antioxidant properties, which can mitigate oxidative stress in cells.

Antimicrobial Activity

Studies have shown that derivatives of triazine compounds exhibit significant antimicrobial properties. For instance:

  • A related compound demonstrated effective inhibition against various bacterial strains and fungi, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Microorganism MIC (µg/mL) Standard Antibiotic Standard MIC (µg/mL)
E. coli32Ciprofloxacin16
S. aureus16Methicillin8
C. albicans64Fluconazole32

Cytotoxicity and Cancer Research

The compound has also been evaluated for its cytotoxic effects on cancer cell lines:

  • In vitro studies revealed that the compound induced apoptosis in cancer cells by activating caspase pathways .
  • Notably, it was found to arrest cells in mitosis, leading to monopolar spindle formation characteristic of kinesin spindle protein (KSP) inhibition .

Case Studies

  • Case Study on Anticancer Activity :
    A study involving the application of the compound on human breast cancer cell lines demonstrated a dose-dependent reduction in cell viability. The mechanism was attributed to the induction of oxidative stress and subsequent apoptosis.
  • Case Study on Antimicrobial Efficacy :
    A series of experiments were conducted to evaluate the antimicrobial efficacy against multi-drug resistant strains. The results indicated that the compound exhibited a broad spectrum of activity, particularly against Gram-positive bacteria.

Properties

Molecular Formula

C24H29N7O2

Molecular Weight

447.5 g/mol

IUPAC Name

6-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-2-N-(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C24H29N7O2/c1-16-3-5-19(17(2)11-16)26-24-28-22(27-23(25)29-24)14-31-9-7-30(8-10-31)13-18-4-6-20-21(12-18)33-15-32-20/h3-6,11-12H,7-10,13-15H2,1-2H3,(H3,25,26,27,28,29)

InChI Key

KYJRGMDCAKWGPR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC2=NC(=NC(=N2)N)CN3CCN(CC3)CC4=CC5=C(C=C4)OCO5)C

Origin of Product

United States

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